
methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two 3,4-dimethoxyphenyl groups and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, participate in π-π interactions, and undergo nucleophilic or electrophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the pyrrole ring and acetate ester.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains similar aromatic rings but has a different core structure.
Uniqueness
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the combination of its pyrrole ring and ester functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 2-[3,4-bis(3,4-dimethoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C23H25NO6/c1-26-19-8-6-15(10-21(19)28-3)17-12-24(14-23(25)30-5)13-18(17)16-7-9-20(27-2)22(11-16)29-4/h6-13H,14H2,1-5H3 |
InChI Key |
PYEFZYKCBVEZET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C=C2C3=CC(=C(C=C3)OC)OC)CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


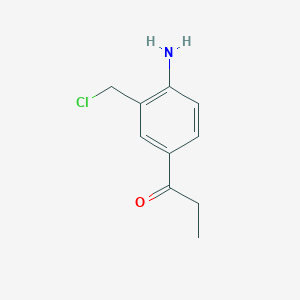
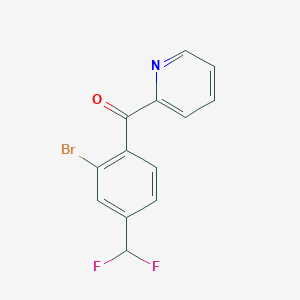

![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)

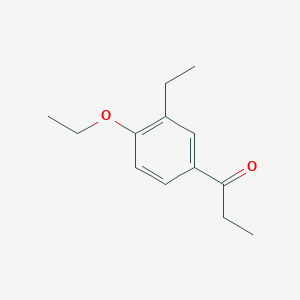

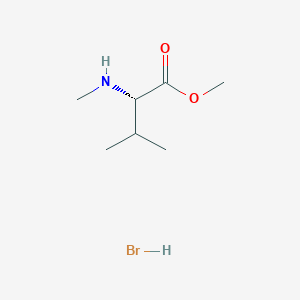

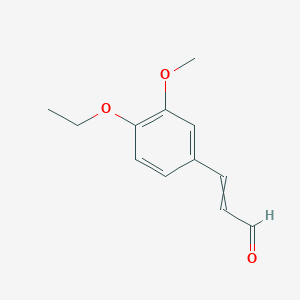

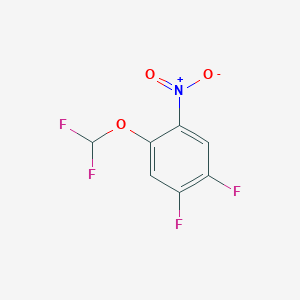

![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
